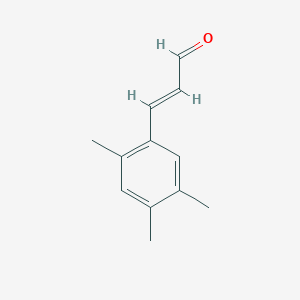

3-(2,4,5-Trimethylphenyl)prop-2-enal

説明

Significance of α,β-Unsaturated Aldehydes as Synthetic Intermediates and Building Blocks

α,β-Unsaturated aldehydes are a pivotal class of organic compounds, serving as versatile synthetic intermediates and building blocks in a myriad of chemical transformations. nih.gov Their chemical reactivity is characterized by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation results in two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org Consequently, these compounds can undergo both 1,2-addition (nucleophilic attack at the carbonyl carbon) and 1,4-addition, also known as conjugate or Michael addition (nucleophilic attack at the β-carbon). pressbooks.publibretexts.org

The dual reactivity of α,β-unsaturated aldehydes makes them indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov They are key precursors in a variety of important reactions, such as:

Diels-Alder reactions: The carbon-carbon double bond can act as a dienophile.

Wittig and related olefination reactions: The aldehyde group can be transformed into a new double bond.

Reductions: Selective reduction of either the double bond or the aldehyde group, or both, can be achieved.

Oxidations: The aldehyde can be oxidized to a carboxylic acid.

This versatility allows for the construction of diverse molecular architectures and the introduction of various functional groups, solidifying the importance of α,β-unsaturated aldehydes in the toolkit of synthetic organic chemists.

Unique Structural Features of the 2,4,5-Trimethylphenyl Moiety and its Influence on Molecular Properties

The 2,4,5-trimethylphenyl group, a substituted aromatic moiety, imparts distinct electronic and steric characteristics to the 3-(2,4,5-trimethylphenyl)prop-2-enal molecule. The three methyl groups on the benzene (B151609) ring are electron-donating groups through an inductive effect and hyperconjugation. This increased electron density on the aromatic ring influences the electronic properties of the conjugated propenal system.

The substitution pattern of the methyl groups is asymmetrical, which can lead to regioselectivity in reactions involving the aromatic ring. Furthermore, the methyl groups, particularly the one at the ortho position (C2), introduce steric hindrance. This steric bulk can influence the conformation of the molecule, potentially affecting the planarity of the conjugated system and, consequently, its reactivity. For instance, steric hindrance can influence the approach of reagents to the reactive sites of the molecule. researchgate.net

Overview of Current Research Trends in Aromatic and α,β-Unsaturated Carbonyl Chemistry

Current research in the field of aromatic and α,β-unsaturated carbonyl chemistry is vibrant and multifaceted. Key trends include the development of novel synthetic methodologies, the exploration of new catalytic systems, and the application of these compounds in materials science and medicinal chemistry.

Recent advancements in synthetic methods focus on improving efficiency, selectivity, and sustainability. This includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, for the synthesis of cinnamaldehyde (B126680) derivatives. benthamdirect.comingentaconnect.com There is also a growing interest in environmentally friendly "green" alternatives that often employ heterogeneous and recyclable catalysts. benthamdirect.com

In the realm of catalysis, significant efforts are directed towards asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry. The development of chiral catalysts for reactions involving α,β-unsaturated carbonyls is a major area of investigation.

Furthermore, the biological activities of substituted cinnamaldehydes are being extensively studied. mdpi.com Researchers are exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The ability of the α,β-unsaturated carbonyl moiety to act as a Michael acceptor and interact with biological nucleophiles is a key aspect of their mechanism of action. nih.gov

Academic Context and Research Opportunities for this compound

While direct research on this compound is limited, its structure presents several avenues for academic exploration. The unique substitution pattern of the trimethylphenyl group offers opportunities to study the interplay of steric and electronic effects on the reactivity of the α,β-unsaturated aldehyde system.

Potential research directions could include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives. mdpi.comresearchgate.net Detailed spectroscopic and crystallographic analysis would provide valuable data on its structural and electronic properties.

Reactivity Studies: Investigating the regioselectivity and stereoselectivity of various reactions, such as nucleophilic additions, cycloadditions, and oxidations/reductions. Comparing its reactivity to other isomeric trimethylphenylpropenals could provide insights into the influence of the substituent positions.

Computational Modeling: Employing theoretical calculations to model the molecule's electronic structure, conformational preferences, and reaction mechanisms. This can complement experimental findings and provide a deeper understanding of its chemical behavior.

Biological Screening: Evaluating the biological activity of this compound and its derivatives in various assays to explore their potential as therapeutic agents or agrochemicals. The structural similarity to other biologically active cinnamaldehydes suggests this could be a fruitful area of investigation. maynoothuniversity.ie

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1564055-13-5 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | (2E)-3-(2,4,5-trimethylphenyl)prop-2-enal |

| SMILES | CC1=CC(C)=C(/C=C/C=O)C=C1C |

| Purity | 95% |

| Calculated LogP | 3.496 |

Data sourced from EnamineStore enaminestore.com and Sigma-Aldrich sigmaaldrich.com.

特性

IUPAC Name |

(E)-3-(2,4,5-trimethylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCMZYOWUZPWNE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=C/C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,4,5 Trimethylphenyl Prop 2 Enal

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(2,4,5-trimethylphenyl)prop-2-enal reveals several logical disconnections for its synthesis. The primary disconnection is at the α,β-carbon-carbon double bond, which suggests a precursor relationship with 2,4,5-trimethylbenzaldehyde (B1202114) and a two-carbon synthon. This leads to several plausible forward synthetic strategies.

A key disconnection of the Cα-Cβ bond points towards condensation reactions. In this approach, 2,4,5-trimethylbenzaldehyde serves as the electrophilic partner, reacting with a nucleophilic two-carbon unit. This forms the basis for classical methods like the Aldol (B89426), Knoevenagel, and Wittig-type reactions.

Alternatively, a disconnection of the aryl-Cβ bond suggests a cross-coupling strategy. This modern approach would involve the coupling of a substituted styrene (B11656) precursor with a formyl group equivalent, often facilitated by a transition metal catalyst.

| Disconnection Point | Precursors | Synthetic Strategy |

| Cα=Cβ Bond | 2,4,5-Trimethylbenzaldehyde, Acetaldehyde (B116499) (or equivalent) | Aldol Condensation |

| Cα=Cβ Bond | 2,4,5-Trimethylbenzaldehyde, Activated Methylene (B1212753) Compound | Knoevenagel Condensation |

| Cα=Cβ Bond | 2,4,5-Trimethylbenzaldehyde, Phosphorus Ylide | Wittig Reaction |

| Cα=Cβ Bond | 2,4,5-Trimethylbenzaldehyde, Phosphonate (B1237965) Carbanion | Horner-Wadsworth-Emmons Reaction |

| Aryl-Cβ Bond | 1,2,4-Trimethyl-5-vinylbenzene, Formylating Agent | Palladium-Catalyzed Coupling |

Classical Condensation Reactions for α,β-Unsaturated Aldehyde Formation

Classical condensation reactions are foundational in the synthesis of α,β-unsaturated aldehydes, providing reliable and well-understood pathways to compounds like this compound.

Aldol Condensation Approaches Utilizing Trimethylphenyl Carboxaldehydes

The aldol condensation provides a direct route to this compound. This reaction involves the base- or acid-catalyzed reaction of 2,4,5-trimethylbenzaldehyde with acetaldehyde. The initial aldol addition product, a β-hydroxy aldehyde, readily undergoes dehydration under the reaction conditions to yield the target α,β-unsaturated aldehyde. The self-condensation of acetaldehyde can be a competing reaction, but this can often be minimized by carefully controlling the reaction conditions, such as the slow addition of acetaldehyde to a mixture of the benzaldehyde (B42025) and the catalyst. psu.eduresearchgate.netimreblank.ch

A variation of this is the Claisen-Schmidt condensation, which specifically refers to the reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, such as 2,4,5-trimethylbenzaldehyde. mdpi.com This method is particularly effective for preventing the self-condensation of the aromatic aldehyde.

Typical Reaction Conditions for Aldol/Claisen-Schmidt Condensation:

| Catalyst | Solvent | Temperature | Notes |

| Sodium Hydroxide | Ethanol/Water | Room Temperature | A common and effective method. mdpi.com |

| Potassium Hydroxide | Methanol (B129727) | Room Temperature | Often used for similar condensations. |

| Piperidine (B6355638) | Ionic Liquid | Room Temperature | Can improve selectivity and reduce side reactions. psu.eduresearchgate.net |

Knoevenagel Condensations and Variants

The Knoevenagel condensation offers another versatile method for the synthesis of the target compound. wikipedia.orgrsc.org This reaction involves the condensation of 2,4,5-trimethylbenzaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine (B92270). wikipedia.org The initial condensation product undergoes subsequent decarboxylation (if malonic acid is used) to afford the desired α,β-unsaturated product. wikipedia.org

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly effective when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.org This variant often proceeds with concomitant decarboxylation to directly yield the α,β-unsaturated acid, which can then be converted to the aldehyde.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for the stereoselective synthesis of alkenes, including this compound.

The Wittig reaction involves the reaction of 2,4,5-trimethylbenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. This method is highly reliable for forming a carbon-carbon double bond at a specific location. A related synthesis has been reported for (±)-Tatarinoid B, which starts from 2,4,5-trimethoxybenzaldehyde (B179766) and utilizes a Wittig ylide. csus.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their ylide counterparts, often leading to cleaner reactions and higher yields. The HWE reaction typically favors the formation of the (E)-alkene, which is the expected stereoisomer for this compound. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproducts of the HWE reaction are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Comparison of Wittig and HWE Reactions:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Stereoselectivity | Generally favors (Z)-alkene with unstabilized ylides | Generally favors (E)-alkene |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble) |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic |

Modern Catalytic Approaches in C-C Bond Formation

Modern catalytic methods, particularly those employing palladium, offer efficient and selective routes for the formation of the styryl system present in this compound.

Palladium-Catalyzed Coupling Reactions for Styryl Systems

The Heck reaction is a prominent palladium-catalyzed cross-coupling reaction that can be employed to synthesize styryl compounds. organic-chemistry.orgnih.govmdpi.com In a potential synthetic route to this compound, 1-halo-2,4,5-trimethylbenzene (where halo is typically Br or I) could be coupled with acrolein or a protected equivalent. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Heck reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the trans (E) isomer. organic-chemistry.org

An alternative Heck-type approach involves the coupling of 2,4,5-trimethylphenylboronic acid with an appropriate vinyl aldehyde derivative. This variant, often referred to as a Suzuki-Miyaura coupling, can also be a highly effective method for constructing the target molecule.

Key Components of a Typical Heck Reaction:

| Component | Example | Role |

| Palladium Catalyst | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) | Facilitates the catalytic cycle |

| Ligand | Tri(o-tolyl)phosphine, Triphenylphosphine | Stabilizes the palladium center and influences reactivity |

| Base | Triethylamine, Potassium carbonate | Neutralizes the hydrogen halide produced |

| Aryl Halide | 1-Bromo-2,4,5-trimethylbenzene | Arylating agent |

| Alkene | Acrolein | Vinyl partner |

N-Heterocyclic Carbene (NHC) Catalysis in Enal Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of α,β-unsaturated aldehydes (enals). ntu.edu.sgresearchgate.net The catalytic cycle typically involves the nucleophilic addition of the NHC to the aldehyde carbonyl, forming a key intermediate known as the Breslow intermediate. nih.govacs.orgactascientific.com This intermediate exhibits revered polarity (umpolung), allowing the typically electrophilic carbonyl carbon to act as a nucleophile.

In the context of synthesizing enals like this compound, NHC catalysis can be applied in several ways. One common approach is the oxidative functionalization of aldehydes. While direct synthesis from a corresponding saturated aldehyde might be challenging, NHCs are instrumental in reactions involving α,β-unsaturated aldehydes. For instance, NHCs can catalyze the addition of various nucleophiles or engage in annulation reactions. actascientific.commdpi.comnih.gov The versatility of NHC catalysis accommodates a wide range of electron-rich aromatic rings in the enal substrate, suggesting that the 2,4,5-trimethylphenyl group would be well-tolerated in such reactions. nih.gov

The general mechanism for NHC catalysis with an enal begins with the formation of the Breslow intermediate, which can extend to a homoenolate equivalent. nih.gov This reactive species can then participate in various carbon-carbon bond-forming reactions. For example, in oxidative reactions, the Breslow intermediate is oxidized to an acyl azolium intermediate, which is a highly reactive acylating agent. nih.govnih.gov

| Catalyst Type | Key Intermediate(s) | Typical Reaction | Relevance to Target Compound |

| Triazolium-based NHC | Breslow intermediate, Acyl azolium | Oxidative Esterification, Annulation | Applicable for modifications or synthesis from precursors. The electron-rich trimethylphenyl group is compatible. nih.govnih.gov |

| Imidazolium-based NHC | Homoenolate equivalent | Conjugate additions, Cycloadditions | Useful for building complexity from the target enal scaffold. |

Olefin Metathesis Reactions in Analogue Preparation

Olefin metathesis has become an indispensable tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. researchgate.net Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are particularly valued for their high functional group tolerance and stability. nih.govmdpi.comrsc.org Cross-metathesis (CM) is a specific type of olefin metathesis that is highly effective for preparing analogues of this compound. sigmaaldrich.comnih.gov

This strategy involves the reaction between two different olefins. To prepare analogues of the target compound, one could react a substituted styrene, such as 2,4,5-trimethylstyrene, with an α,β-unsaturated carbonyl compound, like acrolein or its derivatives. The catalyst facilitates the cleavage and reformation of the double bonds, leading to the desired substituted cinnamaldehyde (B126680) analogue. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction. researchgate.netnih.gov Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts often provide higher activity and better selectivity. nih.gov

The general scheme for preparing an analogue via cross-metathesis is shown below:

Reactant A: 2,4,5-trimethylstyrene

Reactant B: Acrolein (or a protected derivative)

Catalyst: Ruthenium-based catalyst (e.g., Grubbs II)

Product: this compound + Ethylene

This method is advantageous for its modularity, allowing for the synthesis of a library of analogues by varying either the substituted styrene or the α,β-unsaturated partner.

| Catalyst Generation | Common Name | Key Features |

| First Generation | Grubbs Catalyst | Employs tricyclohexylphosphine (B42057) ligands; good general activity. |

| Second Generation | Grubbs II Catalyst | One phosphine ligand is replaced by an NHC ligand; higher activity and broader substrate scope. nih.gov |

| Second Generation | Hoveyda-Grubbs Catalyst | Features a chelating isopropoxystyrene ligand; increased stability and recyclability. mdpi.com |

Directed Aromatic Functionalization Routes to the 2,4,5-Trimethylphenyl Precursor

The synthesis of the core aromatic precursor, 2,4,5-trimethylbenzaldehyde, can be achieved through directed aromatic functionalization strategies. A powerful method for achieving regioselective substitution on an aromatic ring is Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. unblog.fruwindsor.ca The resulting aryllithium species can then be trapped with an appropriate electrophile to introduce a desired functional group. wikipedia.org

To synthesize the 2,4,5-trimethylphenyl precursor, one could start with 1,2,4-trimethylbenzene (B165218) (pseudocumene). A suitable directing group would need to be installed to guide functionalization to the desired position. However, a more direct approach involves the formylation of 1,2,4-trimethylbenzene.

Alternatively, starting from a more functionalized arene, DoM can be highly effective. For example, if one were to start with 2,4-dimethylanisole, the methoxy (B1213986) group (-OMe) can act as a directing group. researchgate.net Lithiation would occur ortho to the methoxy group. Subsequent reaction with a methylating agent (like methyl iodide) and then conversion of the methoxy group to a different functional group for subsequent formylation represents a plausible, albeit multi-step, route. The key advantage of DoM is the high degree of regiocontrol it offers for constructing polysubstituted aromatic systems. unblog.frresearchgate.net

| Directing Group (DMG) | Base | Electrophile for Formylation | Description |

| -CONR₂ (Amide) | s-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | A very strong directing group, ensuring high regioselectivity. organic-chemistry.org |

| -OMe (Methoxy) | n-BuLi | N,N-Dimethylformamide (DMF) | A moderately activating DMG that directs lithiation to the ortho position. wikipedia.orgresearchgate.net |

| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | An excellent DMG that can be readily cleaved after functionalization. |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The stereochemistry of the double bond in this compound is critical, and several methods exist for the stereoselective synthesis of its (E)- and (Z)-isomers. The Wittig reaction is a cornerstone of alkene synthesis and offers a reliable route to control the double bond geometry. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). youtube.com

To synthesize the target compound, 2,4,5-trimethylbenzaldehyde is reacted with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide: organic-chemistry.orgwikipedia.org

Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically yield (Z)-alkenes with high selectivity under salt-free conditions.

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes, as the reaction becomes thermodynamically controlled.

For synthesizing the (E)-isomer of this compound, a stabilized ylide would be employed. Conversely, to favor the (Z)-isomer, a non-stabilized ylide followed by oxidation or modifications like the Schlosser protocol might be necessary. wikipedia.org

Other methods for stereoselective enal synthesis include the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent selectivity for the (E)-alkene, and palladium-catalyzed reactions like the Heck reaction. nih.gov The oxidative Heck reaction between 2,4,5-trimethylboronic acid and acrolein can also yield the (E)-cinnamaldehyde derivative directly. nih.gov

| Method | Reagents | Typical Selectivity | Notes |

| Wittig Reaction (Stabilized Ylide) | 2,4,5-trimethylbenzaldehyde + Ph₃P=CHCHO | (E)-isomer | Reaction is thermodynamically controlled. organic-chemistry.org |

| Wittig Reaction (Non-stabilized Ylide) | 2,4,5-trimethylbenzaldehyde + Ph₃P=CH₂ (then oxidation) | (Z)-isomer | Reaction is kinetically controlled under salt-free conditions. wikipedia.org |

| Horner-Wadsworth-Emmons | 2,4,5-trimethylbenzaldehyde + phosphonate ester | (E)-isomer | Generally provides higher (E)-selectivity than the Wittig reaction. |

| Oxidative Heck Reaction | 2,4,5-trimethylboronic acid + acrolein | (E)-isomer | A palladium-catalyzed, one-step method. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net Several of the aforementioned synthetic strategies can be adapted to be more sustainable.

Catalysis: The use of catalytic methods, such as NHC catalysis, olefin metathesis, and palladium-catalyzed cross-coupling, is a core principle of green chemistry. nih.gov Catalysts are used in small amounts and can often be recycled, reducing the stoichiometric waste associated with traditional organic reactions. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Heck reaction or cross-metathesis can have high atom economy, with the main byproduct being small, innocuous molecules.

Safer Solvents and Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or to perform reactions under solvent-free conditions. nih.govmdpi.com For instance, certain Wittig reactions have been developed to run in aqueous media. sciepub.com Furthermore, employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comscielo.org.mx

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) reduces the need for intermediate purification steps, thus saving solvents, time, and energy, and minimizing waste generation. researchgate.net A one-pot Wittig reaction, for example, can be performed by simply mixing the aldehyde, a bromoester, and triphenylphosphine in an aqueous solution. sciepub.com

| Green Chemistry Principle | Application in Synthesis | Example Method |

| Catalysis | Use of sub-stoichiometric reagents to promote the reaction. | NHC Catalysis, Olefin Metathesis |

| Atom Economy | Designing reactions where most atoms from the reactants are in the product. | Heck Reaction |

| Safer Solvents | Replacing volatile organic compounds (VOCs) with benign alternatives. | Aqueous Wittig Reaction sciepub.com |

| Energy Efficiency | Reducing energy consumption through milder conditions or faster reactions. | Microwave-assisted synthesis mdpi.com |

| Waste Prevention | Designing syntheses to minimize byproducts. | One-pot tandem reactions researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 2,4,5 Trimethylphenyl Prop 2 Enal

Reactivity of the α,β-Unsaturated System

The α,β-unsaturated aldehyde moiety is a versatile functional group that can undergo addition reactions at the alkene, the carbonyl group, or across the entire conjugated system.

The carbon-carbon double bond in the prop-2-enal side chain is a region of high electron density, making it susceptible to attack by electrophiles. The general mechanism for the electrophilic addition of a hydrogen halide (HX) involves a two-step process. Initially, the alkene's pi electrons attack the electrophile (e.g., the hydrogen atom of HX), forming a new C-H sigma bond and a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophilic halide anion on the carbocation to yield the final product. libretexts.org

The regioselectivity of these additions is influenced by the stability of the intermediate carbocation. Key electrophilic addition reactions include:

Halogenation: The direct addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), proceeds through a cyclic halonium ion intermediate to form a vicinal dihalide.

Hydrohalogenation: The addition of hydrogen halides like HBr results in the formation of a halohydrin. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more existing hydrogen atoms. However, in the presence of peroxides, the anti-Markovnikov addition of HBr can occur via a radical mechanism.

Selenenylation: The addition of selenenyl halides is highly stereoselective, generally affording trans-addition products. thieme-connect.de For instance, the reaction with phenylselenenyl chloride in a nucleophilic solvent like methanol (B129727) can lead to the anti-addition of the phenylseleno and methoxy (B1213986) groups across the double bond. thieme-connect.de

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Br₂ | Halogenation | 2,3-Dibromo-3-(2,4,5-trimethylphenyl)propanal |

| HCl | Hydrohalogenation (Markovnikov) | 3-Chloro-3-(2,4,5-trimethylphenyl)propanal |

| HBr, Peroxides | Hydrohalogenation (Anti-Markovnikov) | 2-Bromo-3-(2,4,5-trimethylphenyl)propanal |

| C₆H₅SeCl, CH₃OH | Oxyselenenylation | 2-Methoxy-3-(phenylseleno)-3-(2,4,5-trimethylphenyl)propanal |

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack, a process known as 1,2-addition. numberanalytics.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to give an alcohol. numberanalytics.com

Common nucleophiles that react at the carbonyl group include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. britannica.com

Cyanide Ion: The addition of a cyanide ion (CN⁻), typically from a source like HCN or NaCN, results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. britannica.com

The α,β-unsaturated system of 3-(2,4,5-trimethylphenyl)prop-2-enal makes it an excellent Michael acceptor. researchgate.netimreblank.ch The Michael addition, or 1,4-conjugate addition, involves the attack of a nucleophile (the Michael donor) at the β-carbon of the conjugated system. researchgate.net This reaction is highly valuable for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The mechanism is initiated by the nucleophile adding to the β-carbon, which generates an enolate intermediate that is subsequently protonated to yield the final 1,4-adduct.

A wide variety of nucleophiles can act as Michael donors:

Soft Nucleophiles: Thioacetate is a soft nucleophile that adds exclusively at the β-position. imreblank.ch

Enolates: Enolates derived from active methylene (B1212753) compounds (e.g., malonate esters, acetoacetic esters) are classic Michael donors. researchgate.net

Organometallic Reagents: While strong organometallic reagents like organolithiums can favor 1,2-addition, they can also be used in Michael additions, sometimes leading to stabilized anionic intermediates that can be trapped by other electrophiles. nsf.gov

| Michael Donor (Nucleophile) | Product Type |

|---|---|

| Diethyl malonate (in presence of base) | Substituted propanal ester |

| Thioacetic acid | 3-(Acetylthio) derivative |

| Amines (e.g., R₂NH) | β-Amino aldehyde |

| Organocuprates (e.g., R₂CuLi) | β-Alkylated aldehyde |

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The alkene moiety in this compound, activated by the electron-withdrawing aldehyde group, can act as a 2π-electron component (a dienophile) in these reactions. masterorganicchemistry.com

The most prominent example is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.org For the reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comwikipedia.org The rate of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups, such as the aldehyde group in this compound. masterorganicchemistry.comkhanacademy.org

Beyond the Diels-Alder reaction, the alkene can potentially participate in other types of cycloadditions, such as:

[3+2] Cycloadditions: These reactions involve a three-atom (4π-electron) component and a two-atom (2π-electron) component, like an alkene, to form a five-membered ring. nih.gov

[2+2] Cycloadditions: These reactions can occur between two alkene units to form a four-membered cyclobutane (B1203170) ring, often requiring photochemical or metal-catalyzed conditions. mdpi.com

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily known for its susceptibility to oxidation.

Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound can proceed via two main pathways: oxidation of the aldehyde group or oxidative cleavage of the carbon-carbon double bond.

Oxidation of the Aldehyde: A variety of reagents can selectively oxidize the aldehyde to a carboxylic acid, forming 3-(2,4,5-trimethylphenyl)prop-2-enoic acid. A common mechanism for aqueous oxidation involves the initial nucleophilic addition of water to the carbonyl group to form a geminal diol (hydrate) intermediate. libretexts.org This hydrate (B1144303) is then oxidized by the reagent to yield the carboxylic acid. libretexts.org

Oxidative Cleavage: Under more vigorous oxidizing conditions, the carbon-carbon double bond can be cleaved. This reaction is observed in related 3-phenyl-2-propene compounds, where common oxidation products include benzaldehyde (B42025) and benzoic acid derivatives. rsc.orgresearchgate.net This suggests that strong oxidation of this compound could lead to the formation of 2,4,5-trimethylbenzaldehyde (B1202114) and 2,4,5-trimethylbenzoic acid.

| Oxidizing Reagent | Reaction Type | Major Product |

|---|---|---|

| CrO₃ in aqueous acid (Jones Reagent) libretexts.org | Aldehyde Oxidation | 3-(2,4,5-Trimethylphenyl)prop-2-enoic acid |

| Potassium bromate (B103136) (KBrO₃) in acid acs.org | Aldehyde Oxidation | 3-(2,4,5-Trimethylphenyl)prop-2-enoic acid |

| Hot, concentrated KMnO₄ | Oxidative Cleavage | 2,4,5-Trimethylbenzoic acid |

| Ozonolysis (O₃) followed by oxidative workup (H₂O₂) | Oxidative Cleavage | 2,4,5-Trimethylbenzaldehyde |

Reduction Reactions and Chemoselectivity

The reduction of α,β-unsaturated aldehydes such as this compound presents a significant challenge in chemoselectivity due to the presence of two reducible functional groups: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde). The selective reduction of one group while leaving the other intact is a key transformation in organic synthesis, leading to three possible products: the allylic alcohol, the saturated aldehyde, or the saturated alcohol. The outcome of the reaction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

The hydrogenation of the C=C bond is generally thermodynamically favored over the C=O bond. cram.com However, various catalytic systems have been developed to achieve high selectivity for the reduction of the carbonyl group. cram.com For instance, metal hydrides like sodium borohydride (B1222165) (NaBH₄), often used in mild conditions, are selective reagents that typically reduce aldehydes and ketones to their corresponding alcohols. odinity.com In the case of this compound, NaBH₄ would be expected to selectively reduce the aldehyde group to furnish 3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, the allylic alcohol. odinity.com

Conversely, catalytic hydrogenation can be tailored to selectively reduce the C=C bond. Systems employing catalysts like Raney nickel have demonstrated solvent-controlled chemoselectivity, capable of reducing the alkene moiety to yield the saturated aldehyde, 3-(2,4,5-trimethylphenyl)propanal, or reducing both functional groups to give the saturated alcohol, 3-(2,4,5-trimethylphenyl)propan-1-ol. Other advanced catalytic systems, such as unsupported nanoporous gold (AuNPore) with a silane (B1218182) reducing agent, have also been shown to be highly effective for the chemoselective 1,2-reduction of the aldehyde group in cinnamaldehyde (B126680) derivatives to the corresponding allylic alcohols. cram.comscribd.com

| Product Name | Structure | Type of Reduction | Potential Reagents/Catalysts |

|---|---|---|---|

| 3-(2,4,5-Trimethylphenyl)prop-2-en-1-ol (Allylic Alcohol) |  | Selective C=O Reduction | NaBH₄, LiAlH₄ (at low temp.), AuNPore/Silane cram.comodinity.com |

| 3-(2,4,5-Trimethylphenyl)propanal (Saturated Aldehyde) |  | Selective C=C Reduction | Catalytic Hydrogenation (e.g., Pd/C with specific modifiers), Transfer Hydrogenation |

| 3-(2,4,5-Trimethylphenyl)propan-1-ol (Saturated Alcohol) |  | Full Reduction (C=C and C=O) | Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni), LiAlH₄ (less selective) |

Derivatization via Carbonyl Condensations

The aldehyde functional group in this compound is a key site for derivatization, allowing for the extension of the carbon skeleton and the synthesis of more complex molecules through various carbonyl condensation reactions. These reactions typically involve the nucleophilic addition to the carbonyl carbon.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). purechemistry.orgwikipedia.org Reacting this compound with an active methylene compound (Z-CH₂-Z) would yield a new, more extended conjugated system. If malonic acid is used in the presence of pyridine (the Doebner modification), the reaction is often followed by decarboxylation to yield a substituted pentadienoic acid. wikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). cram.comedubirdie.com This reaction would replace the carbonyl oxygen of this compound with the alkylidene group from the ylide. For example, reaction with benzyltriphenylphosphonium (B107652) chloride in the presence of a base would generate the corresponding ylide, which would then react to form 1-(2,4,5-trimethylphenyl)-4-phenyl-1,3-butadiene, extending the conjugated π-system. cram.comedubirdie.com

Aldol (B89426) Condensation: In a crossed-aldol condensation, an aldehyde or ketone containing α-hydrogens reacts with a different carbonyl compound that may or may not have α-hydrogens. masterorganicchemistry.comyoutube.com this compound, lacking α-hydrogens, can act as the electrophilic acceptor. It can react with an enolate generated from another ketone or aldehyde (e.g., acetone (B3395972) or propanal) in the presence of a base. masterorganicchemistry.combyjus.com The initial β-hydroxy carbonyl adduct can then undergo dehydration, often promoted by heat, to form a new, more extended α,β-unsaturated carbonyl compound. masterorganicchemistry.com

| Reaction Type | Reactant | General Product Structure |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(COOEt)₂) |  |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) |  |

| Crossed-Aldol Condensation | Enolizable Ketone/Aldehyde (e.g., Acetone) |  |

Transformations of the Trimethylphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The trimethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. The three methyl groups are electron-donating and are thus activating, ortho- and para-directing groups. In contrast, the prop-2-enal substituent is an electron-withdrawing group and acts as a deactivating, meta-director.

The combined influence of these groups strongly directs incoming electrophiles to the C6 position. This position is ortho to the C5-methyl group, para to the C2-methyl group, and meta to the propenal substituent. The activating effects of the two methyl groups synergize to make this position the most nucleophilic and sterically accessible on the ring. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst).

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(6-Nitro-2,4,5-trimethylphenyl)prop-2-enal |

| Bromination | Br₂, FeBr₃ | 3-(6-Bromo-2,4,5-trimethylphenyl)prop-2-enal |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(6-Acyl-2,4,5-trimethylphenyl)prop-2-enal |

Lithiation and Subsequent Quenching Reactions

Lithiation, the replacement of a hydrogen atom with lithium using a strong organolithium base, is a powerful strategy for creating a nucleophilic carbon center on the molecule, which can then be quenched with various electrophiles. For this compound, two primary lithiation pathways can be considered: directed ortho metalation on the aromatic ring and lateral (benzylic) lithiation on one of the methyl groups. researchgate.net

Directed ortho Metalation (DoM): In DoM, a heteroatom-containing functional group directs the organolithium base to deprotonate the nearest ortho position. wikipedia.orgorganic-chemistry.org The carbonyl group of the propenal moiety could potentially act as a directing metalation group (DMG) by coordinating with the lithium cation, thereby increasing the kinetic acidity of the C6 proton. baranlab.org Treatment with a base like n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C), could lead to the formation of a 6-lithio species. nih.gov

Lateral Lithiation: This process involves the deprotonation of a benzylic C-H bond on a methyl group. researchgate.netwikipedia.org Benzylic protons are more acidic than aromatic protons. uwindsor.ca A heteroatom-containing substituent in the ortho position can promote lateral lithiation. wikipedia.org In the absence of a strong ortho director, a lithium amide base (like LDA) is often used to favor benzylic deprotonation over ring metalation. uwindsor.ca The C2-methyl group is a potential site for lateral lithiation, which would be followed by reaction with an electrophile (E⁺) to introduce a new functional group at that benzylic position.

The resulting organolithium intermediates from either pathway are highly reactive and can be quenched with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, CO₂, or silyl (B83357) chlorides, to introduce new functional groups. researchgate.netbaranlab.org

| Lithiation Pathway | Site of Lithiation | Potential Base | Product after Quenching with E⁺ |

|---|---|---|---|

| Directed ortho Metalation | C6 (Aromatic Ring) | n-BuLi or s-BuLi | 3-(6-E-2,4,5-trimethylphenyl)prop-2-enal |

| Lateral Lithiation | C2-Methyl Group | LDA or LiTMP | 3-(2-(CH₂E)-4,5-dimethylphenyl)prop-2-enal |

Studies on Reaction Kinetics and Thermodynamics

Direct kinetic and thermodynamic data for this compound are not widely available; however, extensive studies on cinnamaldehyde serve as a valuable model. The kinetics of reactions like hydrogenation and oxidation provide insight into the reactivity of the α,β-unsaturated aldehyde system.

The hydrogenation of cinnamaldehyde is a complex reaction with multiple consecutive steps, and its kinetics are often described using the Langmuir-Hinshelwood model, where the reaction rate depends on the surface coverage of reactants on the catalyst. youtube.com Studies have calculated the activation energy for cinnamaldehyde hydrogenation over various catalysts, with values around 34-52 kJ/mol being reported. youtube.com For this compound, the presence of three electron-donating methyl groups on the phenyl ring would increase the electron density of the aromatic system and, through conjugation, the C=C and C=O bonds. This electronic effect could influence the adsorption of the molecule onto a catalyst surface and potentially alter the activation energies and reaction rates compared to unsubstituted cinnamaldehyde.

The oxidation of cinnamaldehyde is a notable exothermic reaction. Kinetic studies of its oxidation in an oxygen atmosphere show it to be a second-order reaction, with a reported activation energy (Ea) of 18.57 kJ mol⁻¹ at temperatures between 308–338 K. tandfonline.com The electron-donating methyl groups in this compound would likely make the molecule more susceptible to oxidation compared to cinnamaldehyde, potentially leading to a faster reaction rate under similar conditions.

| Reaction | Catalyst/Conditions | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Hydrogenation | Pt/SiO₂ | Langmuir-Hinshelwood | 52.05 kJ/mol | youtube.com |

| Hydrogenation | Ru-5% Sn/SiO₂ | Langmuir-Hinshelwood | ~34 kJ/mol | youtube.com |

| Oxidation | Oxygen atmosphere (308–338 K) | Second-order | 18.57 kJ/mol | tandfonline.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing reactivity, and predicting selectivity in organic chemistry. nih.gov Such methods can be applied to investigate the chemical behavior of this compound at a molecular level.

DFT calculations can be used to model the various reaction pathways discussed previously. For reduction reactions, computational studies can determine the transition state energies for hydrogenation of the C=C versus the C=O bond on different catalyst surfaces, providing a theoretical basis for the observed chemoselectivity. researchgate.net Similarly, for electrophilic aromatic substitution, DFT can calculate the electron density at various positions on the trimethylphenyl ring and model the stability of the sigma-complex intermediates for substitution at each possible site, thereby predicting the regiochemical outcome. researchgate.net

Furthermore, computational analysis can provide insights into the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. rsc.org For this compound, the electron-donating methyl groups would be expected to raise the HOMO energy, making the molecule more nucleophilic and reactive towards electrophiles compared to unsubstituted cinnamaldehyde. These theoretical calculations can complement experimental findings and guide the design of new synthetic routes and catalysts. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(2,4,5-Trimethylphenyl)prop-2-en-1-ol |

| 3-(2,4,5-Trimethylphenyl)propanal |

| 3-(2,4,5-Trimethylphenyl)propan-1-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Malonic acid |

| Diethyl malonate |

| Cyanoacetic acid |

| Piperidine |

| Pyridine |

| Benzyltriphenylphosphonium chloride |

| 1-(2,4,5-trimethylphenyl)-4-phenyl-1,3-butadiene |

| Acetone |

| Propanal |

| Nitric acid |

| Sulfuric acid |

| 3-(6-Nitro-2,4,5-trimethylphenyl)prop-2-enal |

| 3-(6-Bromo-2,4,5-trimethylphenyl)prop-2-enal |

| 3-(6-Acyl-2,4,5-trimethylphenyl)prop-2-enal |

| n-butyllithium |

| sec-butyllithium |

| Lithium diisopropylamide (LDA) |

| 3-(6-E-2,4,5-trimethylphenyl)prop-2-enal |

| 3-(2-(CH₂E)-4,5-dimethylphenyl)prop-2-enal |

| Cinnamaldehyde |

Advanced Spectroscopic and Structural Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-(2,4,5-trimethylphenyl)prop-2-enal, enabling the unambiguous assignment of proton and carbon signals and shedding light on its three-dimensional structure.

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of each nucleus. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic proton, the vinylic protons of the propenal moiety, the aromatic protons, and the methyl groups attached to the phenyl ring. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | 9.5 - 9.7 | 190 - 195 |

| Vinylic CH (α to C=O) | 6.5 - 6.7 | 125 - 130 |

| Vinylic CH (β to C=O) | 7.4 - 7.6 | 150 - 155 |

| Aromatic CH (position 3) | ~7.1 | ~130 |

| Aromatic CH (position 6) | ~7.0 | ~133 |

| Aromatic C (quaternary) | - | 135 - 140 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

The stereochemistry of the double bond in the prop-2-enal chain (E/Z isomerism) can be definitively assigned using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. For the E-isomer, a correlation would be expected between the aldehydic proton and the vinylic proton β to the carbonyl group. Conversely, for the Z-isomer, a correlation between the aldehydic proton and the aromatic proton at position 6 of the trimethylphenyl ring would be anticipated. The presence or absence of these key cross-peaks allows for an unambiguous determination of the double bond geometry.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound, particularly concerning the rotation around the single bond connecting the phenyl ring and the propenal moiety. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the rotational barrier, offering a quantitative measure of the molecule's conformational stability.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the molecular formula (C₁₂H₁₄O) and compared with the experimentally determined value to confirm the compound's identity.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 174.1045 |

| [M+H]⁺ | 175.1123 |

Note: These values are calculated based on the expected elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the formyl radical (•CHO): This would result in a fragment ion corresponding to the [M-29]⁺ ion.

Loss of a methyl radical (•CH₃): Fragmentation involving the loss of one of the methyl groups from the trimethylphenyl ring would lead to a [M-15]⁺ ion.

Cleavage of the propenal side chain: This could lead to the formation of a stable tropylium-like ion or other characteristic fragments derived from the substituted phenyl ring.

By analyzing the masses and relative abundances of these fragment ions, it is possible to piece together the structural components of the molecule and confirm the proposed connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. For this compound, these methods would reveal characteristic vibrational modes.

In an FT-IR spectrum of this compound, one would expect to observe a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1685-1665 cm⁻¹, with its position influenced by the conjugation with the double bond and the aromatic ring. The C=C stretching of the propenal moiety would likely appear around 1640-1600 cm⁻¹. Vibrations associated with the trimethyl-substituted benzene (B151609) ring would produce several bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The methyl groups would show characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C double bonds of the propenal and the aromatic ring are expected to show strong Raman scattering peaks due to their polarizability. This technique is particularly useful for analyzing the symmetry of the molecule and can help in assigning vibrational modes that are weak or absent in the IR spectrum.

A comprehensive analysis would involve correlating the experimental frequencies with theoretical calculations, often performed using Density Functional Theory (DFT), to provide a more precise assignment of the vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

The data obtained would reveal the planarity of the conjugated system, including the phenyl ring and the propenal group. It would also show the torsion angles between these groups, indicating any steric hindrance caused by the methyl substituents on the benzene ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for conjugated systems. The spectrum of this compound would be expected to show strong absorption bands corresponding to π → π* transitions.

The extended conjugation involving the trimethylphenyl ring, the C=C double bond, and the carbonyl group would result in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the substitution pattern on the aromatic ring. The methyl groups, being electron-donating, would likely cause a further red shift. The solvent used for the analysis can also influence the position of the absorption bands. By analyzing the UV-Vis spectrum, one can gain insights into the electronic structure and the nature of the conjugated π-system within the molecule.

Theoretical and Computational Chemistry of 3 2,4,5 Trimethylphenyl Prop 2 Enal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of 3-(2,4,5-trimethylphenyl)prop-2-enal. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which the behavior of the molecule can be analyzed and predicted.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of organic molecules. The B3LYP hybrid functional, combined with a 6-311++G(d,p) basis set, is a popular choice for achieving a balance between computational cost and accuracy in predicting the molecular and electronic properties of compounds similar to this compound.

The geometry optimization of this compound using this level of theory reveals a planar structure for the propenal side chain, a consequence of the conjugated π-electron system. The trimethyl-substituted phenyl ring, however, may exhibit a slight twist relative to the propenal group to minimize steric hindrance. The calculated bond lengths and angles are expected to be in good agreement with experimental data, should it become available. For instance, the C=C and C=O bond lengths of the propenal moiety will reflect their double-bond character, while the C-C single bonds will show lengths indicative of sp²-sp² and sp²-sp³ hybridization.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO is anticipated to be localized primarily on the electron-rich trimethylphenyl ring, while the LUMO is expected to be centered on the electron-deficient α,β-unsaturated aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.35 Å |

| C-C (aldehyde-vinyl) Bond Length | ~1.48 Å |

| C-C (vinyl-phenyl) Bond Length | ~1.46 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| O=C-C Bond Angle | ~124° |

| C=C-C (aldehyde) Bond Angle | ~121° |

| C=C-C (phenyl) Bond Angle | ~127° |

Note: These are typical values based on calculations of structurally similar compounds.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for predicting molecular properties. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality data for the electronic and structural properties of this compound.

These methods are particularly valuable for accurately predicting properties that are sensitive to electron correlation effects, such as dipole moments, polarizabilities, and hyperpolarizabilities, which are important for understanding the molecule's response to external electric fields and its potential for non-linear optical applications. Furthermore, ab initio calculations can be employed to refine the geometries and energies obtained from DFT, providing a more precise picture of the molecule's potential energy surface.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl ring and the propenal group, as well as the rotation around the C-C single bond of the propenal side chain. For the propenal moiety, two planar conformers, s-cis and s-trans, are possible. Computational studies on the parent compound, cinnamaldehyde (B126680), have shown that the s-trans conformer is more stable. nih.gov A similar preference is expected for this compound.

A potential energy surface (PES) scan, performed by systematically varying the dihedral angle of the C-C single bond in the propenal chain, can be used to map the energy landscape of this conformational change. The results of such a scan would likely show two minima corresponding to the s-cis and s-trans conformers, separated by a rotational energy barrier. The transition state for this rotation would occur at a dihedral angle of approximately 90°.

Table 2: Calculated Relative Energies for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.00 |

| s-cis | ~1.5 - 2.5 |

| Transition State | ~5.0 - 7.0 |

Note: These values are estimations based on data for cinnamaldehyde.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aldehydic proton at a downfield shift (around 9.7 ppm), vinylic protons (in the 6.5-7.5 ppm range), aromatic protons, and the methyl group protons on the phenyl ring. The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon (around 194 ppm), vinylic carbons, aromatic carbons, and the methyl carbons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum of this compound would exhibit a strong absorption band for the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹), a band for the C=C stretching of the propenal chain (around 1620-1640 cm⁻¹), and bands corresponding to the aromatic C=C stretching and C-H bending vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region, corresponding to a π → π* transition within the conjugated system. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents on the phenyl ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aldehydic Proton (δ) | 9.6 - 9.8 ppm |

| Vinylic Protons (δ) | 6.5 - 7.6 ppm | |

| ¹³C NMR | Carbonyl Carbon (δ) | 193 - 195 ppm |

| IR | C=O Stretch (ν) | 1685 - 1705 cm⁻¹ |

| C=C Stretch (ν) | 1625 - 1645 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | 280 - 300 nm |

Note: These are estimated values based on computational data for analogous compounds.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, such as in a solvent or interacting with other molecules. By simulating the motion of atoms over time, MD can reveal important information about solvent effects and intermolecular interactions.

In a solvent like water or ethanol, MD simulations can be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also shed light on how the solvent influences the conformational preferences of the molecule.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as π-π stacking between the aromatic rings of two molecules or hydrogen bonding between the aldehyde group and a hydrogen bond donor. These interactions are crucial for understanding the behavior of the compound in the condensed phase and its potential for self-assembly or binding to a biological target.

Reactivity Predictions and Transition State Modeling

Computational methods can be used to predict the reactivity of this compound and to model the transition states of its reactions. As an α,β-unsaturated aldehyde, the molecule has two primary electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-addition (Michael addition), respectively.

Quantum chemical calculations can be employed to determine the activation energies for these two competing pathways. By locating the transition state structures and calculating their energies, it is possible to predict which reaction is kinetically favored. For the Michael addition, the reaction proceeds through an enolate intermediate, and the stability of this intermediate can also be assessed computationally.

Transition state modeling provides detailed information about the geometry of the transition state, which can be used to understand the factors that control the stereoselectivity of the reaction. For example, in the reaction with a chiral nucleophile, computational modeling can help to predict which diastereomeric product will be formed preferentially.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach aimed at establishing a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov The fundamental principle of QSPR is that the variations in the properties of chemical compounds within a series can be quantitatively related to changes in their molecular structure. nih.gov These models are invaluable for predicting the properties of new or untested molecules, thereby saving time and resources that would otherwise be spent on experimental measurements.

While specific QSPR studies focusing exclusively on this compound are not extensively detailed in scientific literature, its properties can be estimated using models developed for broader classes of structurally related compounds, such as aromatic aldehydes or cinnamaldehyde derivatives. researchgate.netresearchgate.net The methodology involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in a statistical model to predict a specific property of interest. nih.gov

The development of a QSPR model typically involves four key stages:

Data Set Selection : A diverse set of molecules with known experimental values for the property of interest is compiled. For this compound, this would involve a dataset of various substituted aromatic aldehydes.

Descriptor Generation : For each molecule in the dataset, a wide range of theoretical molecular descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development : Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is created that best correlates the descriptors (independent variables) with the physicochemical property (dependent variable). researchgate.net

Model Validation : The predictive power and robustness of the developed model are rigorously tested using both internal and external validation techniques. researchgate.net

Research Findings and Molecular Descriptors

In QSPR studies of aromatic aldehydes, a variety of molecular descriptors are employed to capture the structural features that influence physicochemical properties like lipophilicity (log Kow), boiling point, or thermal energy. researchgate.netresearchgate.net These descriptors quantify different structural aspects of the molecule.

Below is a table of representative molecular descriptors that would be relevant for a QSPR analysis of this compound and related compounds.

Predictive QSPR Model Example

A typical QSPR study on a series of aromatic aldehydes might yield a linear equation to predict a specific property. researchgate.net For instance, a hypothetical model for predicting lipophilicity (log Kow), a crucial parameter for understanding a compound's behavior in different environments, could be formulated. Research has shown that descriptors related to molecular size, polarity, and electronic character are often significant in such models. researchgate.netnih.gov

The resulting QSPR equation would take a general form:

Predicted Property = c0 + (c1 × D1) + (c2 × D2) + ... + (cn × Dn)

Where 'c' represents the regression coefficients and 'D' represents the calculated molecular descriptors.

The table below illustrates a hypothetical but representative QSPR model for predicting the n-octanol/water partition coefficient (log Kow) for a series of substituted aromatic aldehydes, including this compound.

In this illustrative model, the lipophilicity (log Kow) is shown to increase with the molecular connectivity index (¹χ) and molecular surface area (MSA), while it decreases with a higher energy of the lowest unoccupied molecular orbital (ELUMO). The statistical parameters (R², s, Q²) indicate the model's goodness-of-fit and predictive capability. researchgate.net Such models, once validated, can provide a reliable estimate for the log Kow of this compound by calculating the necessary descriptors for its specific structure and inserting them into the equation.

Derivatization Chemistry and Structure Reactivity Studies

Synthesis of Analogs with Modified Aldehyde Functionality

The aldehyde group is a highly reactive site for nucleophilic addition and condensation reactions, providing a straightforward route to a variety of derivatives.

Oximes and Hydrazones: One of the most common derivatizations of aldehydes is the reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. jocpr.comnih.gov For instance, the reaction of 3-(2,4,5-trimethylphenyl)prop-2-enal with hydroxylamine hydrochloride in the presence of a mild base would be expected to yield the corresponding oxime. researchgate.net Similarly, reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine) would produce the respective hydrazones. researchgate.net These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by dehydration. nih.gov The formation of these derivatives can be useful for altering the electronic properties and steric profile of the molecule.

Table 1: Examples of Aldehyde-Modified Analogs and Their General Synthetic Routes

| Derivative | Reagent | General Reaction Condition |

| Oxime | Hydroxylamine hydrochloride | Mild base (e.g., sodium acetate), ethanol |

| Hydrazone | Hydrazine hydrate (B1144303) | Ethanol, reflux |

| Phenylhydrazone | Phenylhydrazine | Acetic acid catalyst, ethanol |

| Semicarbazone | Semicarbazide hydrochloride | Sodium acetate, aqueous ethanol |

Reduction to Alcohol: The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 3-(2,4,5-trimethylphenyl)prop-2-en-1-ol. This transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. More potent reducing agents like lithium aluminum hydride (LiAlH4) would also effect this reduction, though care must be taken to avoid reduction of the alkene double bond.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde group leads to the corresponding carboxylic acid, 3-(2,4,5-trimethylphenyl)prop-2-enoic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4) under basic conditions, or Tollens' reagent.

Synthesis of Analogs with Modified Alkene Linker

The conjugated carbon-carbon double bond in the prop-2-enal structure is susceptible to various addition reactions, allowing for modification of the linker between the phenyl ring and the carbonyl group.

Hydrogenation: Catalytic hydrogenation can be employed to saturate the alkene linker. Depending on the catalyst and reaction conditions, either the double bond or both the double bond and the aldehyde can be reduced. For instance, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere can selectively reduce the C=C double bond to yield 3-(2,4,5-trimethylphenyl)propanal.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the formation of a dihalo-derivative. This electrophilic addition proceeds through a cyclic halonium ion intermediate.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 3-(2,4,5-trimethylphenyl)oxiran-2-carbaldehyde.

Michael Addition: The β-carbon of the α,β-unsaturated aldehyde is electrophilic and can undergo conjugate addition (Michael addition) with a variety of nucleophiles. imreblank.ch This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position, leading to a wide range of functionalized derivatives.

Table 2: Potential Michael Addition Reactions on the Alkene Linker

| Nucleophile | Product Type |

| Thiol (e.g., dodecanethiol) | 3-Thioether substituted propanal |

| Amine (e.g., piperidine) | 3-Amino substituted propanal |

| Malonate ester | 3-(Dialkyl malonate) substituted propanal |

| Cyanide | 3-Cyano substituted propanal |

The reaction of cinnamaldehyde (B126680) with thiols has been shown to be a viable pathway for modification. nih.gov

Synthesis of Analogs with Modified Trimethylphenyl Substituents

Modification of the substituents on the phenyl ring allows for a fine-tuning of the electronic and steric properties of the entire molecule. Structure-activity relationship studies often involve the synthesis of analogs with varying substitution patterns on the aromatic ring. nih.govnih.govresearchgate.net

Synthesis from Different Precursors: A straightforward approach to obtain analogs with modified trimethylphenyl groups is to start the synthesis from differently substituted benzaldehydes. For example, using 2,4-dimethylbenzaldehyde (B100707) or 2,5-dimethylbenzaldehyde (B165460) in a condensation reaction with acetaldehyde (B116499) would yield the corresponding dimethylphenylprop-2-enal analogs. This approach allows for the introduction of a wide variety of substituents at different positions on the phenyl ring.

Electrophilic Aromatic Substitution: While the existing methyl groups are activating and ortho-, para-directing, further electrophilic aromatic substitution on the this compound core could be complex due to the presence of multiple activating groups and potential side reactions with the aldehyde and alkene moieties. However, under carefully controlled conditions, reactions such as nitration or halogenation might be possible, leading to further functionalization of the aromatic ring.

Table 3: Hypothetical Analogs with Modified Phenyl Rings

| Analog Name | Modification |

| 3-(2,4-Dimethylphenyl)prop-2-enal | Removal of the 5-methyl group |

| 3-(2,5-Dimethylphenyl)prop-2-enal | Removal of the 4-methyl group |

| 3-(2,4,5-Triethylphenyl)prop-2-enal | Replacement of methyl with ethyl groups |

| 3-(3-Nitro-2,4,5-trimethylphenyl)prop-2-enal | Introduction of a nitro group |

Investigation of Stereoisomer Reactivity Differences

This compound can exist as E and Z stereoisomers due to the restricted rotation around the carbon-carbon double bond. These stereoisomers can exhibit different reactivity due to steric and electronic factors. numberanalytics.comwikipedia.org

Steric Hindrance: The Z-isomer, where the phenyl ring and the aldehyde group are on the same side of the double bond, is expected to be sterically more hindered than the E-isomer. saskoer.ca This steric hindrance can affect the rate of reactions involving the aldehyde and the alkene. For instance, nucleophilic attack on the carbonyl carbon might be slower in the Z-isomer compared to the E-isomer. Similarly, reactions involving the alkene, such as epoxidation or Michael addition, could also be influenced by the stereochemistry of the double bond.

Thermodynamic Stability: The E-isomer is generally more stable than the Z-isomer due to reduced steric strain. masterorganicchemistry.com This difference in stability can influence the equilibrium position of reactions where isomerization is possible.

A comparative study of the reaction rates of the separated E and Z isomers with various reagents would provide valuable insights into their reactivity differences. For example, comparing the rates of oxime formation or the yield of Michael adducts for each isomer under identical conditions would quantify the impact of stereochemistry on reactivity.

Development of Functionalized Derivatives for Material Science Precursors (non-biological)